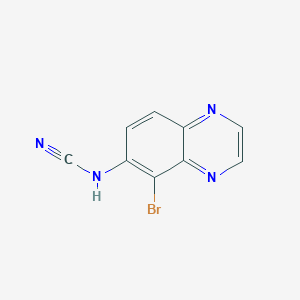![molecular formula C18H25F3N6O5 B1144574 N6-[6-(Trifluoroacetamido)hexyl]adenosine CAS No. 170638-50-3](/img/new.no-structure.jpg)
N6-[6-(Trifluoroacetamido)hexyl]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-[6-(Trifluoroacetamido)hexyl]adenosine is a chemical compound with the molecular formula C18H25F3N6O5 and a molecular weight of 462.42 g/mol. It is an intermediate in the synthesis of N6-(6-Aminohexyl)-FAD, a derivative of Flavine Adenine Dinucleotide (FAD). This compound is notable for its trifluoroacetamido group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-[6-(Trifluoroacetamido)hexyl]adenosine typically involves the reaction of adenosine with a hexylamine derivative that has been modified with a trifluoroacetyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N6-[6-(Trifluoroacetamido)hexyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of functionalized adenosine compounds.
科学研究应用
N6-[6-(Trifluoroacetamido)hexyl]adenosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, particularly those involving FAD derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of enzyme modulation and drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of N6-[6-(Trifluoroacetamido)hexyl]adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include enzyme inhibition or activation, as well as interactions with nucleic acids.
相似化合物的比较
Similar Compounds
N6-(6-Aminohexyl)-FAD: A derivative of FAD that shares structural similarities with N6-[6-(Trifluoroacetamido)hexyl]adenosine.
N6-(Trifluoroacetyl)adenosine: Another compound with a trifluoroacetyl group, but lacking the hexyl chain.
Uniqueness
This compound is unique due to its combination of a trifluoroacetamido group and a hexyl chain attached to the adenosine molecule. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
170638-50-3 |
|---|---|
分子式 |
C18H25F3N6O5 |
分子量 |
462.4 g/mol |
IUPAC 名称 |
N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C18H25F3N6O5/c19-18(20,21)17(31)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(30)12(29)10(7-28)32-16/h8-10,12-13,16,28-30H,1-7H2,(H,23,31)(H,22,24,25)/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
YWMMIHNFRFYHNC-XNIJJKJLSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
同义词 |
N-[6-[(Trifluoroacetyl)amino]hexyl]adenosine; N-[6-[(2,2,2-Trifluoroacetyl)amino]hexyl]adenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)


![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)

